2,3-二氟苯乙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

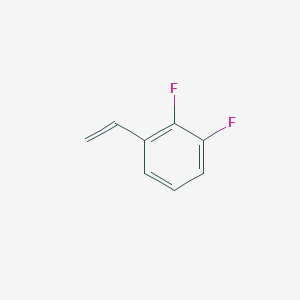

2,3-Difluorostyrene is a chemical compound with the molecular formula C8H6F2 . It is a type of difluorostyrene, a class of organic compounds that contain a styrene substituted with two fluorine atoms .

Synthesis Analysis

There are several methods to synthesize 2,3-Difluorostyrene. One method involves the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .Molecular Structure Analysis

The molecular structure of 2,3-Difluorostyrene consists of a styrene core with two fluorine atoms attached . The molecular weight is 140.13 .Chemical Reactions Analysis

2,3-Difluorostyrene can undergo various chemical reactions. For instance, it can participate in three-component difunctionalization reactions . These reactions could be categorized into four types: (1) involving an α-fluoroalkylated carbanion, (2) involving an α-fluoroalkylated carbon–metal species, (3) involving an α-fluoroalkylated radical, and (4) involving an α-fluoroalkylated carbocation .Physical And Chemical Properties Analysis

2,3-Difluorostyrene is a liquid at room temperature . It should be stored at 2-8°C .科学研究应用

分子内环化和合成

2,3-二氟苯乙烯衍生物已在分子内环化中显示出显着的效用,可合成各种化合物。例如,带有与邻位碳连接的氧或硫亲核试剂的 β,β-二氟苯乙烯在碱性条件下进行分子内取代,形成高产率的 3-氟异色满烯和 3-氟异硫色满烯 (Wada 等人,2001)。类似地,邻氰基-β,β-二氟苯乙烯与有机锂反应,生成 3-氟异喹啉,而 β,β-二氟-邻异氰基苯乙烯与有机镁或 - 锂反应,生成 3-氟喹啉 (Ichikawa 等人,2003)。

芳烃的 α-氟烯基化

2,3-二氟苯乙烯用于芳烃的 α-氟烯基化,该过程在温和且氧化还原中性的条件下由钴(III) 催化。该方法提供了一种有效的方法来获得具有出色 Z 选择性的各种 1,2-二芳基取代单氟烯烃 (Kong 等人,2016)。

氟化杂环系统的合成

在邻位具有甲苯磺酰胺基或羟基的 β,β- 二氟苯乙烯已显示出进行分子内取代,从而形成 2-氟化杂环系统,例如吲哚、苯并[b]呋喃和苯并[b]噻吩 (Ichikawa 等人,1997)。

电化学研究

2,3-二氟苯乙烯衍生物已在电化学环境中进行了研究。例如,衍生物 2,2'-二乙酰-9,9'-螺并双芴在伏安实验中显示出多个还原峰,表明与电化学领域相关的复杂的氧化还原行为 (Mattiello & Rampazzo,1997)。

脱氟合成

氟离子催化的 1,2-脱硅基脱氟方法已用于合成 1-取代的 2,2-二氟苯乙烯,证明了其在有机合成中的潜力 (Nakamura & Uneyama,2007)。

聚芴中的碱掺杂

2,3-二氟苯乙烯衍生物在开发明确定义的聚(2,7-芴)衍生物方面发挥了重要作用,在光致发光和碱掺杂方面具有应用,显示出在发光二极管和其他电光器件中使用的前景 (Ranger 等人,1997)。

作用机制

Target of Action

2,3-Difluorostyrene is a building block for the synthesis of a broad spectrum of organofluorine compounds . It is used in radical reactions, including addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment .

Mode of Action

The compound undergoes radical functionalization, which includes processes such as the addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment . The reaction mechanism includes simultaneously two photoredox cycles, reduction of geminal difluorostyrene and regeneration of active Pd(0) species participating in the insertion of a carbon dioxide molecule . Formalistically, geminal difluorostyrene acts here as a synthetic equivalent of carbanion .

Biochemical Pathways

It is known that the compound is involved in radical reactions, which are fundamental to many biochemical processes .

Result of Action

The primary result of 2,3-Difluorostyrene’s action is the synthesis of a broad spectrum of organofluorine compounds . These compounds have diverse applications, including in the design of potential drugs and agrochemicals .

Action Environment

The action of 2,3-Difluorostyrene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as some reactions involving 2,3-Difluorostyrene are initiated by visible light . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the outcomes of its reactions .

安全和危害

2,3-Difluorostyrene is classified as a hazardous substance. It has a GHS02 signal word, indicating that it is a warning hazard . The hazard statements include H226, and the precautionary statements include P260, P271, and P280 . It is highly flammable and may emit toxic fumes of carbon monoxide (CO) when combusted .

未来方向

The future directions for 2,3-Difluorostyrene involve its potential applications in various fields. For instance, it can be used in the synthesis of other fluorinated compounds . Additionally, it can be used in the preparation of silylated 2,2-difluorostyrene derivatives . The ongoing research in this area suggests that there will be more applications for 2,3-Difluorostyrene in the future .

属性

IUPAC Name |

1-ethenyl-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVROHYVJFZYNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorostyrene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

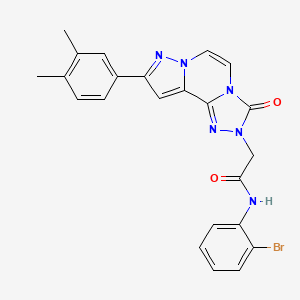

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)

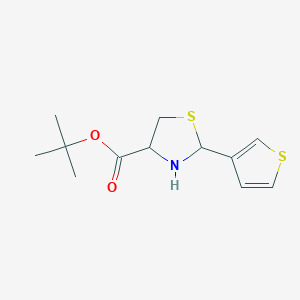

![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2865397.png)

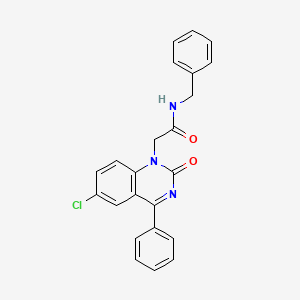

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

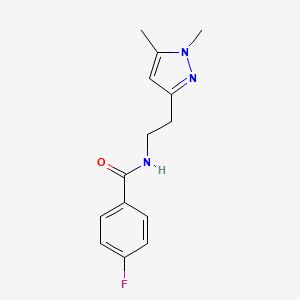

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)